3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(2,2,3,3,4,4,5,5-octafluoropentoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F8O2/c9-5(10)7(13,14)8(15,16)6(11,12)3-17-1-4-2-18-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABHRPSATHTFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379732 | |

| Record name | 2-{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-27-5 | |

| Record name | 2-{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19932-27-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane

Foreword for the Modern Researcher

In the landscape of advanced materials and specialty chemicals, fluorinated compounds occupy a unique and powerful niche. Their distinct properties—low surface energy, high thermal stability, and chemical inertness—make them indispensable in fields ranging from microelectronics to advanced coatings and biomedical devices. This guide focuses on a key building block in this domain: 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane .

This document is structured not as a rigid datasheet, but as a logical exploration of the molecule's core attributes. We begin with its fundamental identity, move to its physical and chemical behaviors, explore its functional applications, and provide a practical, field-tested protocol for its use. The causality behind its properties and experimental choices is emphasized, providing not just the "what," but the "why," to empower researchers in their work.

Section 1: Core Compound Identification

The subject of this guide is a bifunctional molecule featuring a reactive epoxide (oxirane) ring and a stable, inert octafluoropentyl ether tail. This dual nature is the key to its utility, allowing it to be incorporated into larger structures via the epoxide moiety while imparting the unique properties of a fluorinated chain.

-

Chemical Name: this compound

-

Common Synonyms: GLYCIDYL 2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL ETHER; 2-((1H,1H,5H-octafluoropentyloxy)methyl)oxirane[1][2][3]

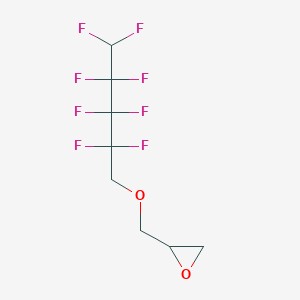

Chemical Structure:

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

The physical properties of this compound are a direct consequence of its hybrid structure. The dense, electron-rich fluoroalkyl chain leads to a higher density and refractive index than comparable non-fluorinated ethers, while the ether and epoxide groups provide some polarity.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [2][5] |

| Boiling Point | 75-79 °C @ 4 mmHg | [2][3][6] |

| Density | 1.509 g/mL @ 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.353 | [2][3][6] |

| Flash Point | ~107 °C (225 °F) | [2][3][7] |

| Topological Polar Surface Area | 21.8 Ų | [1][3] |

| XLogP3 (Lipophilicity) | 2.6 | [1][3] |

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions that form the basis of its utility as a chemical intermediate and monomer.

Core Reactivity: Epoxide Ring-Opening

The primary reaction pathway is the Sₙ2-type ring-opening of the epoxide. This can be initiated by a wide range of nucleophiles (Nu⁻), including amines, alcohols, thiols, and carbanions. The reaction can be catalyzed by either acid or base, which influences the regioselectivity of the attack.

-

Base-Catalyzed/Anionic Nucleophile: Under basic or neutral conditions with a strong nucleophile, the attack occurs at the sterically least hindered carbon atom (C1). This is the preferred pathway for forming predictable, linear adducts.

-

Acid-Catalyzed: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the carbon atom that can best stabilize the resulting partial positive charge (the more substituted carbon, C2). For this terminal epoxide, attack still predominantly occurs at the less-substituted carbon (C1), but the potential for forming the C2-adduct as a minor product increases.

The electron-withdrawing nature of the adjacent fluoroalkyl ether moiety can enhance the electrophilicity of the epoxide carbons, potentially increasing their reactivity compared to non-fluorinated glycidyl ethers.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CAS RN 19932-27-5 | Fisher Scientific [fishersci.com]

- 4. 3-[2-(PERFLUOROHEXYL)ETHOXY]-1,2-EPOXYPROPANE(122193-68-4) 1H NMR [m.chemicalbook.com]

- 5. 3-(1H,1H,5H-Octafluoropentoxy)-1,2-propenoxide, CasNo.19932-27-5 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Process for synthesis of arylglyoxal arylimines - Patent 0333265 [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, also known as glycidyl 1H,1H,5H-octafluoropentyl ether, is a fluorinated epoxide of significant interest in various fields, including materials science and medicinal chemistry. The presence of the octafluoropentyloxy group imparts unique properties such as chemical inertness, thermal stability, and hydrophobicity, making it a valuable building block for the synthesis of advanced polymers, coatings, and functionalized surfaces. In the realm of drug development, the incorporation of fluorinated moieties can enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents. This guide provides a comprehensive overview of the primary synthesis methods for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most prevalent and industrially scalable method for the synthesis of this compound is a two-step process rooted in the principles of the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the synthesis proceeds via two main pathways:

-

Pathway A: Direct coupling of a fluorinated alcohol with an epoxide-containing electrophile.

-

Pathway B: Initial formation of a fluorinated allyl ether followed by epoxidation.

This guide will primarily focus on Pathway A, which is a more direct and atom-economical approach.

Chemical Rationale and Mechanistic Insights

The Williamson ether synthesis operates via an S(_N)2 mechanism, where the deprotonated fluorinated alcohol (alkoxide) acts as the nucleophile, attacking the electrophilic carbon of an epoxide precursor, typically epichlorohydrin. The reaction is characterized by a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon.

The choice of a fluorinated alcohol, 1H,1H,5H-octafluoropentanol, introduces specific considerations. The electron-withdrawing nature of the fluorine atoms increases the acidity of the alcohol's proton, facilitating its deprotonation to form the corresponding alkoxide. However, the resulting alkoxide is a weaker nucleophile compared to its non-fluorinated counterpart. To overcome this, and to facilitate the reaction between the aqueous and organic phases, a phase-transfer catalyst is often employed.

Experimental Protocols

The following protocol details the synthesis of this compound via the Williamson ether synthesis using a phase-transfer catalyst.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 1H,1H,5H-Octafluoropentanol | C(_5)H(_4)F(_8)O | 232.07 | ≥97% |

| Epichlorohydrin | C(_3)H(_5)ClO | 92.52 | ≥99% |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% |

| Tetrabutylammonium Bromide (TBAB) | C({16})H({36})BrN | 322.37 | ≥98% |

| Toluene | C(_7)H(_8) | 92.14 | Anhydrous |

| Diethyl Ether | (C(_2)H(_5))(_2)O | 74.12 | Anhydrous |

| Anhydrous Magnesium Sulfate | MgSO(_4) | 120.37 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1H,1H,5H-octafluoropentanol (e.g., 23.2 g, 0.1 mol), tetrabutylammonium bromide (e.g., 3.22 g, 0.01 mol), and toluene (e.g., 100 mL).

-

Base Addition: Prepare a 50% (w/v) aqueous solution of sodium hydroxide (e.g., 8.0 g NaOH in 16 mL of water). Slowly add the sodium hydroxide solution to the reaction mixture via the dropping funnel over 30 minutes with vigorous stirring.

-

Epichlorohydrin Addition: After the base addition is complete, add epichlorohydrin (e.g., 10.2 g, 0.11 mol) dropwise to the reaction mixture over 30 minutes.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Visualizing the Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Reaction Mechanism

The synthesis proceeds through a classic S(_N)2 mechanism, facilitated by a phase-transfer catalyst.

An In-depth Technical Guide to 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane (CAS Number: 19932-27-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, a fluorinated epoxide of significant interest in materials science and synthetic chemistry.

Introduction and Molecular Structure

This compound, also known by its synonym Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether, is a specialized chemical intermediate characterized by the presence of both a reactive epoxide ring and a highly fluorinated alkyl chain. This unique combination of functional groups imparts distinct properties to the molecule, making it a valuable building block for the synthesis of advanced materials with tailored surface properties, chemical resistance, and thermal stability.

The molecular structure consists of a glycidyl ether moiety where the ether oxygen is connected to a 1H,1H,5H-octafluoropentyl group. The presence of eight fluorine atoms on the pentyl chain creates a highly electron-withdrawing and sterically demanding environment, which significantly influences the reactivity of the adjacent ether linkage and the epoxide ring.

Structural Representation:

Caption: Linear representation of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this fluorinated epoxide are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| CAS Number | 19932-27-5 | [1] |

| Molecular Formula | C₈H₈F₈O₂ | [1] |

| Molecular Weight | 288.14 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 75-79 °C at 4 mmHg | |

| Density | 1.509 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.353 | |

| Flash Point | 107 °C (225 °F) | |

| SMILES | C1C(O1)COCC(C(C(C(F)F)(F)F)(F)F)(F)F | [1] |

| InChI | 1S/C8H8F8O2/c9-5(10)7(13,14)8(15,16)6(11,12)3-17-1-4-2-18-4/h4-5H,1-3H2 | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the glycidyl group and the methylene group adjacent to the fluorinated chain. The protons on the epoxide ring would appear in the range of δ 2.5-3.5 ppm, while the methylene protons of the glycidyl ether linkage would be observed around δ 3.5-4.5 ppm. The CH₂ group attached to the fluorinated chain will likely show complex splitting due to coupling with adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the structure of the octafluoropentyl group. Distinct signals would be expected for the different CF₂ groups and the terminal CHF₂ group, with characteristic chemical shifts and coupling constants.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the epoxide ring (typically in the δ 40-60 ppm range), the ether carbons (δ 60-80 ppm), and the fluorinated alkyl chain, with the chemical shifts of the latter being significantly influenced by the attached fluorine atoms.

-

FTIR: The infrared spectrum would exhibit characteristic absorption bands for the C-O-C stretching of the ether and epoxide groups (around 1050-1250 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and strong C-F stretching vibrations in the region of 1000-1400 cm⁻¹. The presence of the epoxide ring can be confirmed by specific vibrational modes, including the ring breathing, C-O stretching, and CH₂ rocking frequencies.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 288. Common fragmentation patterns for ethers would involve cleavage of the C-O bond, leading to fragments corresponding to the glycidyl and the octafluoropentyl ether moieties. The presence of fluorine would result in characteristic isotopic patterns.

Synthesis and Reactivity

Synthesis

The most common and industrially viable method for the synthesis of glycidyl ethers is the Williamson ether synthesis .[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, the likely synthetic route involves the reaction of 1H,1H,5H-octafluoropentan-1-ol with epichlorohydrin in the presence of a base.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: 1H,1H,5H-octafluoropentan-1-ol is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), in an aprotic solvent (e.g., THF, DMF) to generate the corresponding alkoxide.

-

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of epichlorohydrin, displacing the chloride ion in an Sₙ2 reaction.

-

Epoxide Ring Formation: The intermediate chlorohydrin ether undergoes an intramolecular Sₙ2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine atom to form the epoxide ring.

-

Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product is purified by distillation.

Reactivity

The reactivity of this compound is dominated by the chemistry of the epoxide ring. The epoxide is susceptible to ring-opening reactions by a wide range of nucleophiles. These reactions are a cornerstone of its utility in synthesis.

The regioselectivity of the ring-opening can be influenced by the reaction conditions (acidic or basic catalysis).

-

Base-Catalyzed Ring Opening: Under basic or nucleophilic conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide (Sₙ2 mechanism).

-

Acid-Catalyzed Ring Opening: Under acidic conditions, the oxygen of the epoxide is protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon, as the transition state has some carbocationic character.

The presence of the electron-withdrawing fluorinated chain can influence the electron density of the epoxide ring, potentially affecting its reactivity compared to non-fluorinated glycidyl ethers.

References

Spectroscopic Elucidation of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(1H,1H,5H-octafluoropentyloxy)-1,2-epoxypropane. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the infrared (IR), nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), and mass spectrometry (MS) data expected for this fluorinated epoxide. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this compound.

Introduction

This compound, with the chemical formula C₈H₈F₈O₂ and a molecular weight of 288.13 g/mol , is a specialized chemical intermediate.[1][2] Its structure combines a reactive epoxy ring with a fluorinated pentoxy chain, suggesting potential applications in materials science and as a building block in the synthesis of complex fluorinated molecules. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide will systematically dissect the predicted spectroscopic signature of this molecule.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to be characterized by absorptions corresponding to its ether linkage, epoxide ring, and the carbon-fluorine bonds of the octafluoropentyl chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A standard and efficient method for obtaining an IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: A small drop of the neat liquid is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Caption: Workflow for ATR-FTIR analysis.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| ~2950-3000 | C-H (aliphatic) | Stretching | Medium |

| ~1250-1050 | C-O-C (ether & epoxide) | Stretching | Strong |

| ~1280-1230 | Epoxide Ring | Symmetric Stretching ("breathing") | Weak to Medium |

| ~950-815 | Epoxide Ring | Asymmetric Ring Deformation | Strong |

| ~880-750 | Epoxide Ring | Symmetric Ring Deformation | Strong |

| ~1200-1000 | C-F | Stretching | Strong |

Interpretation:

The presence of a strong C-O-C stretching band between 1050 and 1250 cm⁻¹ is a key indicator of the ether and epoxide functionalities.[3][4] The epoxide ring itself is expected to exhibit several characteristic vibrations, including a weak "breathing" mode and strong asymmetric and symmetric ring deformations in the fingerprint region.[1][2] The spectrum will also be dominated by strong C-F stretching absorptions, a hallmark of highly fluorinated compounds.[5][6] The absence of a broad absorption around 3500-3200 cm⁻¹ would confirm the absence of hydroxyl groups, indicating the integrity of the epoxide ring.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the solvent peak or the internal standard.

Caption: General workflow for NMR analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H on C1 | ~2.6-2.8 | m | 2H |

| H on C2 | ~3.1-3.3 | m | 1H |

| H on C3 | ~3.4-3.8 | m | 2H |

| H on C4 | ~3.9-4.2 | t | 2H |

| H on C5 | ~5.9-6.4 | tt | 1H |

Interpretation:

-

The protons on the epoxide ring (C1 and C2) are expected in the range of 2.5-3.5 ppm.[3][7] The diastereotopic nature of the C1 protons may lead to complex splitting patterns.

-

The protons on the carbon adjacent to the ether oxygen (C3 and C4) will be deshielded and appear further downfield. The protons on C3 are expected between 3.4 and 3.8 ppm, while the protons on C4, being adjacent to the highly fluorinated chain, will be further deshielded to around 3.9-4.2 ppm.

-

The single proton on C5 is directly attached to a carbon bearing two fluorine atoms and is adjacent to another CF₂ group. This will result in a significant downfield shift and complex splitting due to coupling with both protons and fluorine atoms (a triplet of triplets). The chemical shift is predicted to be in the range of 5.9-6.4 ppm, similar to what is observed for the analogous proton in 1H,1H,5H-octafluoropentyl acrylate.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C1 | ~44-48 |

| C2 | ~48-52 |

| C3 | ~70-74 |

| C4 | ~65-70 (triplet due to ¹JC-F) |

| C5 | ~105-115 (triplet due to ¹JC-F) |

| C6, C7, C8 | ~110-125 (complex multiplets) |

Interpretation:

-

The epoxide carbons (C1 and C2) are expected to resonate in the upfield region of 40-60 ppm.[4][9]

-

The carbons of the ether linkage (C3 and C4) will appear in the typical range for ether carbons, around 50-80 ppm.[3] C4 will be split into a triplet due to coupling with the two adjacent fluorine atoms.

-

The fluorinated carbons (C5, C6, C7, C8) will exhibit large C-F coupling constants and their chemical shifts will be characteristic of fluorinated alkanes.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[10]

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₂- (at C8) | ~ -81 | t |

| -CF₂- (at C7) | ~ -125 | m |

| -CF₂- (at C6) | ~ -130 | m |

| -CF₂H (at C5) | ~ -138 | d |

Interpretation:

The chemical shifts are referenced to CFCl₃ at 0 ppm. The terminal -CF₂H group is expected to be the most upfield, while the -CF₂- group adjacent to it will be slightly downfield. The internal -CF₂- groups will have characteristic shifts around -125 to -130 ppm. The terminal -CF₃ group is not present in this molecule. The multiplicity will arise from F-F coupling.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 288. Due to the presence of fluorine, this peak may be weak or absent.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[3][11] This could lead to the loss of the epoxypropyl group, resulting in a fragment corresponding to [M - C₃H₅O]⁺.

-

Cleavage of the fluorinated chain: Fragmentation of the C-C bonds within the octafluoropentyl chain will produce a series of characteristic ions with losses of CF₂, C₂F₄, etc.

-

Cleavage at the ether bond: The C-O bond of the ether may also cleave, leading to fragments corresponding to the epoxy-containing portion and the fluorinated chain.

-

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the structural confirmation and characterization of this compound. The predicted IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectral data are based on established principles and data from analogous compounds. This information will be invaluable to researchers working with this and related fluorinated materials, aiding in quality control, reaction monitoring, and the development of new applications.

References

- 1. Chemistry: Epoxide infrared spectra [openchemistryhelp.blogspot.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 5. bfh.ch [bfh.ch]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H,1H,5H-Octafluoropentyl Acrylate(376-84-1) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. scribd.com [scribd.com]

A Predictive and Investigative Guide to the Thermal Stability of Octafluoropentyloxy Epoxypropane

Foreword: Navigating the Thermal Landscape of a Novel Fluorinated Epoxide

To the researchers, scientists, and drug development professionals delving into the applications of advanced fluorinated compounds, this document serves as a specialized technical guide. The focus of our investigation is a molecule of significant potential: 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane (CAS: 19932-27-5).[1][2][3][4] While fluorinated epoxy resins are broadly recognized for their exceptional thermal stability and chemical resistance, specific empirical data for this particular monomer is not yet prevalent in publicly accessible literature.[5]

This guide, therefore, adopts a predictive and investigative stance. We will leverage established principles from the thermal decomposition of per- and polyfluoroalkyl substances (PFAS) and related fluorinated ethers to construct a scientifically grounded hypothesis of the thermal behavior of octafluoropentyloxy epoxypropane. Furthermore, we will provide detailed, field-proven methodologies for the empirical validation of these predictions. Our objective is to equip you with both the theoretical framework and the practical tools to confidently assess the thermal stability of this promising compound in your research and development endeavors.

Molecular Architecture and Its Implications for Thermal Stability

The chemical structure of this compound, with its distinct domains, provides critical clues to its thermal behavior.

-

Key Features:

-

A reactive epoxy ring, susceptible to thermal and chemical ring-opening.

-

A flexible ether linkage (-O-), which can be a point of thermal cleavage.[7]

-

A partially fluorinated pentyloxy chain (-OCH2(CF2)4H), where the high electronegativity of fluorine atoms significantly strengthens the C-F bonds, but the C-C and C-O bonds remain potential weak points.[8][9]

-

The presence of the ether bond is particularly noteworthy. Studies on perfluoroether carboxylic acids have demonstrated that ether linkages can weaken the molecule, making it more prone to thermal decomposition compared to analogous perfluorinated compounds of similar chain length.[7]

Postulated Thermal Degradation Pathways

Based on the extensive research into the thermal decomposition of PFAS, we can postulate the primary mechanisms that will govern the degradation of octafluoropentyloxy epoxypropane. The initiation of thermal decomposition is expected to occur at the weakest bonds within the molecule.[8][9][10]

Primary Initiation Steps: Bond Scission

The most probable initiation steps involve the homolytic cleavage of the weakest covalent bonds. In the case of octafluoropentyloxy epoxypropane, the C-C and C-O bonds are significantly weaker than the C-F bonds.

Two primary pathways for initial fragmentation are proposed:

-

Pathway A: C-O Bond Scission at the Ether Linkage. This is a likely primary degradation route, leading to the formation of an octafluoropentyloxy radical and an epoxypropane radical.

-

Pathway B: C-C Bond Scission within the Fluorinated Chain. While the C-F bonds are strong, the C-C bonds within the perfluorinated backbone are weaker and can be susceptible to cleavage, particularly the bond alpha to the ether oxygen.[8][9]

Caption: Postulated initiation pathways for the thermal degradation of octafluoropentyloxy epoxypropane.

Propagation and Termination

Following the initial bond scission, a cascade of secondary reactions, including radical recombination, chain scission, and side-chain stripping, is expected to occur.[10] These reactions will lead to the formation of a complex mixture of smaller, volatile fluorinated and non-fluorinated compounds. The ultimate decomposition products at very high temperatures (above 700°C) are likely to be simple molecules such as CO2, H2O, and HF.[10]

Recommended Experimental Protocols for Thermal Stability Assessment

To move from postulation to empirical fact, a systematic thermal analysis is required. The following are detailed, industry-standard protocols for determining the thermal stability of octafluoropentyloxy epoxypropane.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[11][12]

Objective: To determine the onset of decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of octafluoropentyloxy epoxypropane into a clean, tared TGA pan (platinum or ceramic is recommended).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature.

-

Determine the Tonset, typically defined as the temperature at which a 5% weight loss occurs.

-

Plot the first derivative of the weight loss curve (DTG curve) to identify the Tmax, the temperature of the fastest decomposition.

-

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 19932-27-5 [amp.chemicalbook.com]

- 3. This compound | 19932-27-5 [amp.chemicalbook.com]

- 4. This compound | 19932-27-5 [m.chemicalbook.com]

- 5. Fluorinated Epoxy Resin Market : By Application [sites.google.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Solubility Profile of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane: A Technical Guide for Researchers and Formulation Scientists

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, a fluorinated epoxide of significant interest in advanced materials and chemical synthesis. In the absence of extensive published quantitative solubility data, this document synthesizes information on the compound's physicochemical properties, the known behavior of analogous fluorinated ethers and epoxides, and theoretical solubility principles to offer a predictive guide for researchers, scientists, and drug development professionals. This guide also presents a detailed, field-proven experimental protocol for determining the precise solubility of this compound in various organic solvents, empowering researchers to generate the specific data required for their applications.

Introduction: The Significance of a Unique Molecular Architecture

This compound is a molecule that marries two distinct and influential chemical moieties: a reactive epoxy ring and a highly fluorinated alkyl chain, connected by an ether linkage. This unique structure imparts a compelling set of properties, making it a valuable building block in the synthesis of specialty polymers, functional coatings, and potentially in the development of advanced drug delivery systems. The fluorinated tail confers properties such as chemical inertness, hydrophobicity, and lipophobicity, while the epoxy group provides a reactive site for a wide range of chemical transformations.

Understanding the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches. This guide aims to provide a comprehensive overview of the expected solubility behavior of this compound and the methodologies to quantify it.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is governed by its physical and chemical properties. For this compound, the following parameters are key to understanding its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₈O₂ | [1] |

| Molecular Weight | 288.13 g/mol | [1] |

| Density | 1.509 g/mL at 25 °C | [2] |

| Boiling Point | 75-79 °C at 4 mmHg | [2] |

| Flash Point | 225 °F (107.2 °C) | [2] |

| XLogP3 | 2.6 | [1] |

The molecule's structure can be visualized as having a polar "head" (the epoxy and ether groups) and a nonpolar, fluorous "tail" (the octafluoropentyl group). The XLogP3 value of 2.6 suggests a moderate degree of lipophilicity. However, the presence of the highly fluorinated chain introduces a "fluorous" character, which is distinct from simple lipophilicity. This means the compound will exhibit selective solubility, not necessarily following the "like dissolves like" principle in a straightforward manner.

Theoretical and Predicted Solubility in Organic Solvents

Nonpolar Solvents (e.g., Hexane, Toluene)

The long, nonpolar fluorinated tail would suggest some affinity for nonpolar solvents. However, the high degree of fluorination leads to a phenomenon known as "fluorophilicity." Fluorinated compounds often exhibit limited miscibility with hydrocarbons due to the weak van der Waals interactions between C-F and C-H bonds. Therefore, the solubility in alkanes like hexane is expected to be low to moderate . Aromatic solvents like toluene, with their more polarizable electron clouds, may show slightly better solvation of the fluorinated segment, leading to moderate solubility .

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran)

These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar epoxy and ether groups of the molecule. Solvents like acetone and ethyl acetate are likely to be good solvents for this compound, effectively solvating the polar head. Tetrahydrofuran (THF), being a cyclic ether, may show particularly good compatibility.

Polar Protic Solvents (e.g., Methanol, Ethanol)

Polar protic solvents can act as hydrogen bond donors. While the epoxy and ether oxygens can act as hydrogen bond acceptors, the bulky and electron-withdrawing fluorinated tail may sterically hinder these interactions and reduce the overall affinity. Therefore, the solubility in alcohols like methanol and ethanol is predicted to be moderate .

Fluorinated Solvents (e.g., Perfluorohexane, Fluorinated Ethers)

Given the "like dissolves like" principle extended to fluorophilicity, this compound is expected to exhibit high solubility in fluorinated solvents. The fluorinated tail will readily interact with the fluorinated solvent molecules, leading to favorable solvation.

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Weak interactions between C-F and C-H bonds. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | π-electron system of aromatic ring can interact with the fluorinated segment. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, Acetonitrile | Good to High | Strong dipole-dipole interactions with the epoxy and ether groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen bonding with the epoxy and ether groups, but potentially hindered by the fluorinated tail. |

| Fluorinated | Perfluorohexane, HFE-7100 | High | "Like dissolves like" principle for fluorinated compounds. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined by a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID), or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials with PTFE-lined caps, add a precisely weighed excess amount of this compound.

-

Add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker bath and allow them to stand undisturbed at the same temperature for a short period to allow for initial settling of the excess solid.

-

Centrifuge the vials at a sufficient speed and duration to pellet the undissolved solute.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any fine, suspended particles.

-

Dilute the filtered sample to a known volume with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., GC-MS, GC-FID, or HPLC).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

References

An In-depth Technical Guide to 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane: Properties, Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced materials and therapeutics, the strategic incorporation of fluorine into molecular structures offers a powerful tool for tailoring physicochemical properties. The unique electronic nature of fluorine imparts characteristics such as enhanced thermal stability, chemical resistance, and hydrophobicity. This guide focuses on 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, a fluorinated epoxide monomer with significant potential in the development of specialized polymers, functional coatings, and advanced biomedical materials. Its structure, combining a reactive epoxy group with a fluorinated alkyl chain, makes it a versatile building block for creating surfaces with low energy and unique non-stick properties. This document provides a comprehensive overview of its molecular characteristics, a detailed methodology for its synthesis and characterization, and an exploration of its applications, particularly in fields relevant to drug development and biomedical research.

Molecular Profile

This compound, also known by its IUPAC name 2-((1H,1H,5H-octafluoropentyloxy)methyl)oxirane, is a key intermediate for the synthesis of fluorinated polymers and surface coatings. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₈F₈O₂ | [1][2] |

| Molecular Weight | 288.14 g/mol | [1][2][] |

| CAS Number | 19932-27-5 | [1] |

| Appearance | Colorless liquid (typical) | |

| Boiling Point | 75-79 °C at 4 mmHg | [] |

| Density | ~1.452 g/cm³ | [] |

The structure of this compound is characterized by a terminal epoxide ring, which is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is the basis for its use in polymerization and surface modification. The octafluoropentyl ether tail is responsible for the low surface energy and hydrophobic/oleophobic properties of materials derived from this monomer.

Synthesis of this compound

The synthesis of fluorinated glycidyl ethers, such as the title compound, is typically achieved through the Williamson ether synthesis, reacting a fluorinated alcohol with epichlorohydrin in the presence of a base. Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous and organic phases, leading to higher yields and milder reaction conditions.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound.

Materials:

-

1H,1H,5H-Octafluoropentanol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1H,1H,5H-octafluoropentanol and a catalytic amount of tetrabutylammonium bromide (TBAB) in an excess of epichlorohydrin.

-

Addition of Base: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide. The addition should be dropwise to control the exothermic reaction.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and allow it to react for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final product.

Structural Characterization

Confirmation of the synthesis of this compound and assessment of its purity are crucial. This is typically achieved using a combination of spectroscopic techniques.

Workflow for Characterization

Caption: A typical analytical workflow for the characterization of the synthesized product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretching (epoxide ring) |

| ~1250-1050 | C-O-C stretching (ether linkage) |

| ~1200-1100 | C-F stretching |

| ~915 | Asymmetric ring stretching (epoxide) |

| ~840 | Symmetric ring stretching (epoxide) |

The presence of the characteristic epoxide ring stretches and the strong C-F and C-O-C ether stretches, coupled with the absence of a broad O-H stretch from the starting alcohol, provides strong evidence for the successful synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the epoxide ring, typically in the range of 2.5-3.5 ppm. The protons on the carbon adjacent to the ether oxygen will appear further downfield, around 3.5-4.5 ppm. The triplet of triplets for the terminal CHF₂ group in the fluorinated chain is also a key diagnostic signal.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the epoxide ring in the 40-50 ppm region. The carbon attached to the ether oxygen will be shifted downfield to the 60-80 ppm range. The fluorinated carbons will exhibit characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: Fluorine NMR is essential for confirming the structure of the fluorinated tail. It will show distinct signals for the different fluorine environments in the octafluoropentyl group.

Applications in Research and Drug Development

The unique combination of a reactive epoxide functionality and a low-energy fluorinated tail makes this compound a valuable monomer for creating specialized surfaces and materials.

Surface Modification of Biomedical Devices

A significant application of fluorinated epoxides is in the creation of hydrophobic and oleophobic coatings for medical devices.[4][5][6] Such coatings can reduce the friction of catheters and guidewires, minimize the adhesion of proteins and bacteria (biofouling), and improve the overall biocompatibility of implants.[4][7] The epoxide group can be used to covalently bond the fluorinated moiety to surfaces containing hydroxyl, amine, or thiol groups, ensuring a durable and long-lasting modification.

Development of Drug Delivery Systems

In drug delivery, controlling the interaction of nanoparticles or microparticles with the biological environment is critical. Surface modification with fluorinated compounds can be used to create "stealth" particles that evade the immune system, thereby prolonging their circulation time. The low surface energy imparted by the octafluoropentyl group can also be exploited to create non-stick surfaces for handling and dispensing high-potency or "sticky" drug formulations.

Synthesis of Advanced Polymers

This compound can be polymerized or co-polymerized to create a range of fluorinated polymers with tailored properties. These polymers can be used as matrices for controlled drug release, as components of biosensors, or as materials for microfluidic devices where low protein adsorption and controlled flow are essential.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use to obtain comprehensive safety and handling information.

Conclusion

This compound is a versatile fluorinated monomer with significant potential in the fields of materials science, biomedical engineering, and drug development. Its synthesis is achievable through established chemical routes, and its structure can be readily confirmed by standard analytical techniques. The ability to impart low surface energy, hydrophobicity, and chemical resistance makes it a valuable tool for researchers and scientists seeking to develop advanced materials and devices with tailored surface properties. As the demand for high-performance materials in the life sciences continues to grow, the importance of specialized building blocks like this compound is set to increase.

References

- 1. PTFE Coating for Medical Devices & Components | Surface Solutions Group [surfacesolutionsgroup.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. Advances in Hydrophilic and Hydrophobic Coatings for Medical Devices - Medical Design Briefs [medicaldesignbriefs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design and Development of Fluorinated and Biocide-Free Sol–Gel Based Hybrid Functional Coatings for Anti-Biofouling/Foul-Release Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Purity Analysis of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane

Introduction: The Critical Role of Purity in Fluorinated Intermediates

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane is a fluorinated epoxide of significant interest in the development of advanced materials and pharmaceuticals. The incorporation of a fluorinated chain introduces unique properties such as chemical inertness, thermal stability, and altered lipophilicity. As a key building block, its purity is paramount, directly influencing the safety, efficacy, and batch-to-batch consistency of the final product. This guide provides a comprehensive framework for the purity analysis of this compound, addressing potential impurities arising from its synthesis and offering detailed analytical methodologies for their detection and quantification.

The synthesis of this compound typically proceeds via the condensation of 1H,1H,5H-octafluoropentanol with epichlorohydrin in the presence of a base. This process, while effective, can introduce a range of impurities that must be rigorously controlled.

Anticipated Impurity Profile

A thorough understanding of the synthetic route is fundamental to a robust purity analysis. The primary impurities can be categorized as follows:

-

Process-Related Impurities:

-

Unreacted 1H,1H,5H-octafluoropentanol

-

Residual epichlorohydrin

-

Byproducts of epichlorohydrin self-reaction (e.g., glycerol dichlorohydrin)

-

Oligomeric species formed by the reaction of the product with the starting alcohol.

-

-

Degradation Products:

-

Hydrolysis of the epoxide ring to form the corresponding diol.

-

-

Residual Solvents:

-

Solvents used in the reaction and purification steps.

-

The following analytical methodologies are designed to provide a comprehensive assessment of the purity of this compound, ensuring that all potential impurities are identified and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Tool for Volatile Impurities

GC-MS is an indispensable technique for the analysis of volatile and semi-volatile impurities. Its high resolving power and the structural information provided by mass spectrometry make it ideal for identifying and quantifying residual starting materials and low molecular weight byproducts.

Methodology Rationale

The choice of a mid-polarity column, such as a 35% phenyl-methylpolysiloxane, provides a good balance for separating both the fluorinated analyte and potential non-fluorinated impurities. Electron impact (EI) ionization is suitable for generating characteristic fragmentation patterns, aiding in the identification of unknown peaks.

Experimental Protocol

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

| Parameter | Value |

|---|---|

| Column | DB-35ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

MS Conditions:

| Parameter | Value |

|---|---|

| Ion Source | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Scan Range | 35 - 500 m/z |

Data Interpretation

The fragmentation of ethers in mass spectrometry often involves cleavage alpha to the oxygen atom.[1] For this compound, characteristic fragments would arise from the loss of the glycidyl group and fragmentation of the octafluoropentyl chain. The presence of unreacted 1H,1H,5H-octafluoropentanol and epichlorohydrin can be confirmed by comparing retention times and mass spectra with authentic reference standards.

Caption: GC-MS analytical workflow for purity analysis.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Insight

¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2] It provides both qualitative and quantitative information about the fluorine-containing species in a sample.

Methodology Rationale

The large chemical shift dispersion in ¹⁹F NMR allows for the clear resolution of signals from different fluorine environments, making it an excellent method for identifying and quantifying fluorinated impurities.[3] By using a certified reference material, quantitative ¹⁹F NMR (qNMR) can provide a highly accurate determination of the purity of the target compound without the need for a specific reference standard of the analyte itself.

Experimental Protocol

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a fluorine probe.

NMR Parameters:

| Parameter | Value |

|---|---|

| Solvent | CDCl₃ or Acetone-d₆ |

| Internal Standard | α,α,α-Trifluorotoluene or another suitable certified reference material |

| Pulse Program | zgig (inverse-gated proton decoupling) |

| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all fluorine nuclei) |

| Number of Scans | 16-64 (depending on sample concentration) |

Data Interpretation

The ¹⁹F NMR spectrum of this compound will exhibit distinct signals for the different fluorine environments in the octafluoropentyl chain. The chemical shifts of these signals are highly sensitive to the local electronic environment.[3] Impurities containing the octafluoropentyl moiety will give rise to separate sets of signals, allowing for their identification and quantification by integrating the respective peak areas relative to the internal standard.

Caption: Logical flow for quantitative ¹⁹F NMR analysis.

High-Performance Liquid Chromatography (HPLC): Addressing Non-Volatile Impurities

HPLC is a complementary technique to GC-MS, particularly for the analysis of non-volatile or thermally labile impurities, such as oligomers and the diol degradation product. A significant challenge is that this compound lacks a strong UV chromophore, necessitating either derivatization or the use of a universal detector.[4]

Methodology Rationale: Derivatization for UV Detection

To overcome the lack of UV absorbance, a pre-column derivatization strategy can be employed. The epoxide ring can be opened with a nucleophile that contains a chromophore. N,N-diethyldithiocarbamate is a suitable reagent for this purpose, as it reacts with the epoxide to form a derivative that can be readily detected by UV.[5][6]

Experimental Protocol: Derivatization and HPLC-UV

Derivatization Step:

-

To 1 mL of a solution of the sample in a suitable solvent (e.g., acetonitrile), add a 100-fold molar excess of N,N-diethyldithiocarbamate.

-

Heat the mixture at 60 °C for 20 minutes.

-

Cool the reaction mixture and acidify to pH 2 with phosphoric acid to decompose the excess reagent.[5]

-

The sample is now ready for HPLC analysis.

HPLC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm |

| Injection Volume | 10 µL |

Alternative Detection Methods

For instances where derivatization is not desirable, alternative detectors can be employed:[1]

-

Evaporative Light Scattering Detector (ELSD): A universal detector that is suitable for non-volatile analytes.

-

Charged Aerosol Detector (CAD): Another universal detector that provides a near-uniform response for non-volatile compounds.

-

Refractive Index (RI) Detector: A universal detector, but it is sensitive to temperature and mobile phase composition changes, making it less suitable for gradient elution.[1]

Method Validation: Ensuring Trustworthiness and Reliability

All analytical methods used for purity analysis must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[6][7][8]

Key Validation Parameters

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Conclusion: A Multi-faceted Approach to Purity Assurance

The purity analysis of this compound requires a multi-faceted approach. No single analytical technique is sufficient to identify and quantify all potential impurities. The combination of GC-MS for volatile components, ¹⁹F NMR for a highly specific and quantitative assessment of fluorinated species, and HPLC with a suitable detection strategy for non-volatile impurities provides a comprehensive and robust analytical workflow. The validation of these methods in accordance with ICH guidelines ensures the reliability and accuracy of the purity assessment, which is essential for the quality control of this important fluorinated intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. veeprho.com [veeprho.com]

- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Introduction: A Synthesis of Stability and Performance

An In-Depth Technical Guide to the Health and Safety of Fluorinated Epoxy Compounds

Fluorinated epoxy compounds represent a pivotal class of materials, engineered to merge the robust adhesive and mechanical properties of traditional epoxy resins with the unique attributes conferred by fluorination, such as high thermal stability, chemical inertness, and low surface energy. These characteristics make them indispensable in advanced applications, from high-performance coatings and composites in aerospace and electronics to specialized matrices in biomedical research and drug delivery systems.

However, the combination of the reactive oxirane ring of the epoxy and the extreme stability of the carbon-fluorine bond necessitates a nuanced and comprehensive approach to health and safety. The potential hazards are not monolithic; they are a composite of risks associated with the epoxy backbone, the specific fluorinated moieties, curing agents, and potential byproducts from thermal degradation. This guide provides researchers, scientists, and drug development professionals with a technical framework for understanding and mitigating these risks. It moves beyond mere procedural checklists to explain the causality behind safety protocols, empowering users to build self-validating systems of safety in their laboratories.

Part 1: The Dual-Nature Toxicological Profile

The health and safety profile of a fluorinated epoxy system is best understood by dissecting the hazards originating from its primary components: the epoxy resin system and the fluorinated additives or backbone.

Epoxy-Derived Health Hazards

The primary health effects associated with the epoxy component, particularly in its uncured state, are well-documented. These risks are primarily topical and respiratory.

-

Dermal and Ocular Irritation: Uncured epoxy resins and, most notably, the amine-based curing agents are primary skin irritants.[1] Direct contact can lead to redness, swelling, and itching.[2]

-

Allergic Sensitization: Epoxy resins are potent skin sensitizers.[3] Initial exposures may cause no reaction, but repeated contact can trigger an allergic response (allergic contact dermatitis), which can be severe and permanent.[1] Once an individual is sensitized, even minimal exposure to the uncured resin or sanding dust from a partially cured product can provoke a significant allergic reaction.[2]

-

Respiratory Effects: Vapors from volatile components, especially certain curing agents, can irritate the nose, throat, and lungs.[2] A significant concern is the development of occupational asthma, a sensitization of the airways where subsequent exposure leads to symptoms like wheezing, coughing, and shortness of breath.[2][3]

It is critical to note that once fully cured, epoxy resins are generally considered stable and non-hazardous unless subjected to processes like aggressive sanding (which generates dust) or burning.[1][2]

Fluorine-Derived Health Hazards

Fluoropolymers are generally characterized by their chemical stability and low reactivity, with many considered to be of low toxicity.[4][5] The primary hazards do not typically arise from the polymer itself but from associated small molecules and thermal decomposition.

-

Thermal Decomposition and Polymer Fume Fever: This is the most significant acute hazard. Overheating fluorinated polymers during processing or in a fire can generate hazardous gases, including hydrogen fluoride (HF), carbonyl fluoride, and low molecular weight fluoropolymer particles.[4][6] Inhalation of these fumes can cause Polymer Fume Fever (PFF) , a temporary, flu-like condition with symptoms that can last for about 24 hours.[6] It is crucial to ban smoking and tobacco products from work areas, as contamination of a cigarette with even trace amounts of fluoropolymer can lead to PFF upon smoking.[4]

-

Residual Monomers and Processing Aids: The production of fluoropolymers may involve the use of per- and polyfluoroalkyl substances (PFAS) as processing aids, such as Perfluorooctanoic acid (PFOA).[7] There are serious concerns regarding the toxicity of these processing aids, which have been linked to developmental, liver, and immunotoxicity, as well as being potentially carcinogenic.[7] While modern formulations have shifted away from legacy PFAS, the potential for residual monomers or novel processing aids to be present in the final resin system must be considered in a comprehensive risk assessment.

-

Dermal Absorption of Fluorinated Compounds: While large fluoropolymer molecules are not readily absorbed through the skin, smaller fluorinated compounds can be. Studies on PFOA show that dermal absorption is possible, although it is a slower pathway compared to ingestion.[8][9][10] The rate of absorption is influenced by factors like the compound's chain length and the composition of the skin's surface fluids.[11]

Systemic and Long-Term Toxicity

-

Genotoxicity and Mutagenicity: Certain chemicals used in epoxy systems have demonstrated genotoxic potential. Some epoxy resin hardeners have been shown to elicit DNA repair synthesis in laboratory tests, suggesting they may be carcinogens.[12] Furthermore, some cycloaliphatic epoxy monomers can be metabolized into mutagenic compounds, a process that can be simulated in vitro using a liver enzyme mix (S9-mix) in tests like the Ames assay.[13]

-

Reproductive Toxicity: Precursors to common epoxy resins, such as bisphenol A (BPA), are classified as toxic to reproduction.[3] While the concentration of such precursors in the final product may be low, it is a relevant hazard to consider. Similarly, some legacy PFAS used in fluoropolymer manufacturing are associated with reproductive and developmental toxicity.[7]

| Hazard Type | Primary Source Component | Key Characteristics & Considerations |

| Skin/Eye Irritation | Epoxy Resin & Curing Agent | Immediate inflammatory response upon direct contact with uncured material.[1][2] |

| Allergic Sensitization | Epoxy Resin & Curing Agent | Delayed-type hypersensitivity; can be permanent once developed.[3] |

| Occupational Asthma | Curing Agent Vapors | Airway sensitization leading to asthma attacks upon subsequent exposure.[2] |

| Polymer Fume Fever | Fluorinated Component | Caused by inhaling thermal decomposition products from overheating.[4][6] |

| Chemical Burns | Curing Agent, HF | Some amine hardeners are corrosive; Hydrogen Fluoride (HF) from decomposition is highly corrosive.[6] |

| Genotoxicity | Epoxy & Curing Agent | Potential for DNA damage from certain epoxy hardeners and metabolites.[12][13] |

| Systemic Toxicity | Fluorinated Additives/Residuals | Risks associated with leachable small molecules like legacy PFAS processing aids.[7] |

Part 2: A Framework for Risk Management and Exposure Control

A proactive safety culture is built upon the "Hierarchy of Controls," a systematic approach to mitigating hazards. This framework prioritizes the most effective control measures first.

Caption: Hierarchy of Controls applied to fluorinated epoxy safety.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Ventilation: All handling of uncured fluorinated epoxy resins and curing agents should be performed in a well-ventilated area. A certified chemical fume hood is the standard for mixing and pouring operations to capture volatile vapors.[14] For tasks that cannot be performed in a hood, such as applying coatings to large surfaces, local exhaust ventilation (LEV) systems should be employed to draw fumes away from the user's breathing zone.[15]

-

Process Enclosure: For repetitive or automated tasks, enclosing the process can provide the highest level of containment.

Administrative Controls: Standardizing Safe Practices

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for every process involving fluorinated epoxies are mandatory. These should cover mixing ratios, curing times and temperatures, handling of waste, and emergency procedures.

-

Training: All personnel must be trained on the specific hazards of the compounds they are using, the contents of the Safety Data Sheet (SDS), and the correct use of controls and PPE.[16]

-

Hygiene: Eating, drinking, and smoking are strictly prohibited in the laboratory.[14] Hands should be washed thoroughly with soap and water after handling materials, even if gloves were worn.[14][16] Never use solvents to clean epoxy resin from the skin, as this can increase absorption; use a waterless skin cleanser for resin followed by soap and water.[14][16]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It must be selected carefully based on the specific task and materials.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Mixing Components | Chemical splash goggles and face shield[17] | Nitrile or Butyl rubber gloves (avoid latex)[18] | Chemical-resistant apron over a lab coat[17] | Required if outside a fume hood: Air-purifying respirator with organic vapor cartridges[18] |

| Application/Pouring | Chemical splash goggles[18] | Nitrile or Butyl rubber gloves[15] | Long-sleeved lab coat or disposable coveralls[18] | Recommended based on ventilation; organic vapor respirator for large surface areas[18] |

| Curing (in oven) | Safety glasses | Heat-resistant gloves for handling hot equipment | Lab coat | Not typically required if oven is properly ventilated. |

| Sanding/Machining Cured Part | Safety glasses with side shields or goggles[18] | Work gloves (e.g., leather) | Long-sleeved clothing or coveralls | Mandatory: N95-rated dust mask or respirator to prevent inhalation of particulate dust.[14] |

Part 3: Standardized Toxicological Evaluation Protocols